molecular formula C6H10O4 B013581 d-Glucal CAS No. 13265-84-4

d-Glucal

Cat. No. B013581
CAS RN: 13265-84-4
M. Wt: 146.14 g/mol
InChI Key: YVECGMZCTULTIS-PBXRRBTRSA-N
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Description

Synthesis Analysis

d-Glucal can be synthesized from d-glucose through several steps that involve protection, activation, and elimination reactions. The transformation of sugar aldehyde into d-glucal derivatives involves Claisen–Schmidt type condensation reactions with different acetophenones, followed by a series of reactions to introduce various functional groups or modify the molecule's structure for specific applications (Shankar et al., 2021).

Molecular Structure Analysis

d-Glucal is characterized by its unsaturated nature, with a double bond between C1 and C2, which classifies it as a glycal. Glycals are essentially 1,2-unsaturated sugars that can undergo various chemical reactions due to their cyclic vinyl ether structure. This unique structure is pivotal for the synthesis of complex molecules and has been utilized in the total syntheses of some complex natural products (Priebe & Grynkiewicz, 2001).

Chemical Reactions and Properties

d-Glucal participates in various chemical reactions, including glycosylation reactions, where it acts as a donor in the synthesis of oligosaccharides. These reactions are crucial for constructing glycosidic linkages, which are fundamental in the synthesis of complex carbohydrates and glycoconjugates (Schell et al., 2001). Additionally, d-Glucal is used in the stereospecific glucosyl transfer reactions catalyzed by alpha-glucan phosphorylases, demonstrating its versatility in enzymatic processes (Klein et al., 1982).

Physical Properties Analysis

The physical properties of d-Glucal and its derivatives, such as solubility, melting point, and crystalline structure, depend significantly on the specific modifications and functional groups introduced into the molecule. These properties are crucial for determining the compound's applicability in various synthetic strategies and its behavior in different reaction conditions.

Chemical Properties Analysis

The chemical reactivity of d-Glucal is characterized by its ability to participate in a wide range of chemical transformations, including electrophilic additions, nucleophilic substitutions, and radical reactions. This reactivity is largely attributed to the presence of the double bond between C1 and C2, which makes it a versatile intermediate for the synthesis of a wide array of chemical compounds. Its applications span from the synthesis of glycans and glycoconjugates to the construction of complex natural products and novel molecular architectures (Kinfe, 2019).

Scientific Research Applications

  • Synthesis of Cyclophellitol and Epicyclophellitol : D-Glucal is utilized for synthesizing Tatsuta's penultimate intermediate for cyclophellitol and epicyclophellitol via a 6-exo-trig radical cyclization of 2-deoxy-2-iodo-6-alkynyl glycoside (Mcdevitt & Fraser-Reid, 1994).

  • Probing Glycosidase Mechanisms : As a substrate for Agrobacterium faecalis beta-glucosidase, D-Glucal helps in understanding glycosidase mechanisms. Its derivatives, such as 1-methyl-D-glucal and 2-fluoro-D-glucal, serve as a poor substrate and a weak inhibitor, respectively (Lai, Morris, Street, & Withers, 1996).

  • Glucosyl Transfer Catalysis : D-Glucal can replace glucose 1-phosphate in phosphorylase-catalyzed glucosyl transfer to oligo- or polysaccharide acceptors, indicating its role in enzymatic catalysis (Klein, Palm, & Helmreich, 1982).

  • Biological Activities of Derivatives : Chemically modified D-glucans, which include D-Glucal derivatives, exhibit enhanced biological activities as anticoagulants, antitumors, antioxidants, and antivirals, potentially useful in preventing and treating human diseases (Kagimura et al., 2015).

  • Inhibition of Enzymatic Activity : D-Glucal acts as a mixed competitive/non-competitive inhibitor against α-d-glucosidase A3 from Aspergillus wentii, affecting the steady-state rate of substrate hydrolysis (Legler, Roeser, & Illig, 1979).

properties

IUPAC Name

(2R,3S,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c7-3-5-6(9)4(8)1-2-10-5/h1-2,4-9H,3H2/t4-,5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVECGMZCTULTIS-PBXRRBTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(C(C1O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CO[C@@H]([C@H]([C@@H]1O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Record name glucal
Source Wikipedia
URL https://en.wikipedia.org/wiki/Glucal
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60157685
Record name D-(+)-Glucal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

d-Glucal

CAS RN

13265-84-4
Record name D-(+)-Glucal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13265-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-(+)-Glucal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.949
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,970
Citations
RJ Ferrier, WG Overend, AE Ryan - Journal of the Chemical Society …, 1962 - pubs.rsc.org
… ACID-CATALYSED addition of methanol to the olefinic linkage in D-glucal,l D-galactal,Z … It has now been demonstrated that the action of a phenol on tri-0-acetyl-D-glucal leads not to an …
Number of citations: 64 pubs.rsc.org
RJ Ferrier, N Prasad - Journal of the Chemical Society C: Organic, 1969 - pubs.rsc.org
… Tri-O-acetyl-D-glucal undergoes complete reaction with alcohols in benzene solution in the … We applied it to tri-0-acetyl-D-glucal to assess the possibility of adding acetals across the …
Number of citations: 289 pubs.rsc.org
PH Seeberger, S Roehrig, P Schell, Y Wang… - Carbohydrate …, 2000 - Elsevier
… In conclusion, C-2 azidodeoxy-d-glucoses can be prepared from d-glucal precursors in good … a variety of d-glucosamine building blocks from differentially protected d-glucal precursors. …
Number of citations: 49 www.sciencedirect.com
MJ Rogers, KG Brandt - Biochemistry, 1971 - ACS Publications
… The dissociation constant for D-glucal from the oxidized enzyme-D-glucal complex at pH 5.6 and 25 reported in this paper is 0.15 m. One of the theories suggestedto explain therate …
Number of citations: 77 pubs.acs.org
HW Klein, D Palm, EJM Helmreich - Biochemistry, 1982 - ACS Publications
… When excess arsenate and D-glucal were removed and the a-… phosphorylases catalyze the D-glucal reaction at saturating … of some aspects of the D-glucal reaction have been published …
Number of citations: 68 pubs.acs.org
GR Inglis, JCP Schwarz, L McLaren - Journal of the Chemical Society …, 1962 - pubs.rsc.org
… have previously been prepared from D-glucal, through 2-… -anomer from tri-0acetyl-D-glucal with an overall yield of ca. 10… -catalysed addition of methanol to D-glucal, this reaction gave …
Number of citations: 21 pubs.rsc.org
PT Manolopoulos, M Mednick… - Journal of the American …, 1962 - ACS Publications
… ) of D-glucal 3,4,6… D-Glucal acetoxymercurimethoxide was prepared most conveniently directly from a methanolyzed solution of D-glucal 3,4,6-triacetate without prior isolation of D-glucal…
Number of citations: 35 pubs.acs.org
W Xu, H Yang, Y Liu, Y Hua, B He, X Ning, Z Qin… - …, 2017 - thieme-connect.com
… Halogen-mediated O-glycosidation of d-glucal by bromine in MeOH followed by reductive removal of … Treatment of 3,4,6-tri-O-acetyl-d-glucal with IBr and 2,6-dichloropurine based on …
Number of citations: 10 www.thieme-connect.com
P Cheshev, A Marra, A Dondoni - Carbohydrate research, 2006 - Elsevier
… In conclusion, d-glucal and d-galactal derivatives were epoxidized with DMDO generated in situ. This procedure proved to be highly efficient and provided significant operating …
Number of citations: 97 www.sciencedirect.com
EJ Hehre, DS Genghof, H Sternlicht, CF Brewer - Biochemistry, 1977 - ACS Publications
… of D-glucal lying essentially in the plane of the similarly bound D-glucosyl group). Thus, the a-glucosidase evidently protonates D-glucal … apparently protonates D-glucal from below the …
Number of citations: 95 pubs.acs.org

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